molecular formula C24H27N9 B13738517 N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine

N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B13738517
M. Wt: 441.5 g/mol
InChI Key: LTLBETXSUPPLGP-UHFFFAOYSA-N
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Description

N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine is a heterocyclic compound with a central triazine ring substituted with three 4-aminophenyl groups and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with 4-aminophenyl groups. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the triazine ring. The general reaction scheme is as follows:

    Starting Material: Cyanuric chloride (C3Cl3N3)

    Reagents: 4-aminophenylamine (C6H7N)

    Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The cyanuric chloride is dissolved in the solvent, and the 4-aminophenylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to complete the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced aromatic rings.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the production of polymer stabilizers and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: Another triazine derivative with antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H27N9

Molecular Weight

441.5 g/mol

IUPAC Name

2-N,4-N,6-N-tris(4-aminophenyl)-2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H27N9/c1-31(19-10-4-16(25)5-11-19)22-28-23(32(2)20-12-6-17(26)7-13-20)30-24(29-22)33(3)21-14-8-18(27)9-15-21/h4-15H,25-27H2,1-3H3

InChI Key

LTLBETXSUPPLGP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C2=NC(=NC(=N2)N(C)C3=CC=C(C=C3)N)N(C)C4=CC=C(C=C4)N

Origin of Product

United States

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